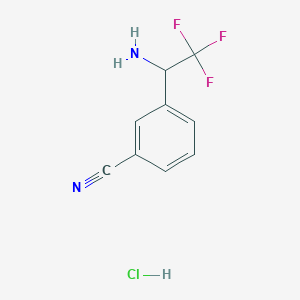

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride

Description

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is a fluorinated aromatic compound characterized by a benzonitrile core substituted at the meta position with a 1-amino-2,2,2-trifluoroethyl group. Its molecular formula is C₉H₈F₃N₂·HCl, with a molecular weight of 237.06 g/mol (calculated from the adduct [M+H]+ at m/z 201.06342 plus HCl) . The compound features a trifluoroethylamine moiety, which enhances lipophilicity and metabolic stability, traits common in pharmaceutical agents . Predicted collision cross-section (CCS) values for its adducts range from 137.3 Ų ([M-H]-) to 155.6 Ų ([M+Na]+), reflecting its conformational flexibility .

Properties

IUPAC Name |

3-(1-amino-2,2,2-trifluoroethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2.ClH/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13;/h1-4,8H,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVNEUNKAWOROO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of m-Trifluoromethyl Fluorobenzene

The bromination of m-trifluoromethyl fluorobenzene, as described in CN1810775A, employs dibromohydantoin (C₅H₆Br₂N₂O₂) in glacial acetic acid and sulfuric acid. This step selectively introduces a bromine atom at the para position relative to the trifluoromethyl group, yielding 4-bromo-2-trifluoromethylfluorobenzene. Critical parameters include:

Cyano Group Introduction

Subsequent cyano substitution using cuprous cyanide (CuCN) in quinoline replaces the bromine atom with a nitrile group. This step, adapted from CN113698315A, requires:

- Solvent : Quinoline at 180–200°C.

- Catalyst : CuCN (0.1–0.3 equiv).

- Yield : 90–92% for 3-cyanotrifluoromethylbenzene.

Trifluoroethylamine Coupling Strategies

Nucleophilic Amination with Trifluoroethylamine

EP2621894B1 outlines a protocol for coupling trifluoroethylamine hydrochloride with carbonyl intermediates. For 3-(1-amino-2,2,2-trifluoroethyl)benzonitrile, this involves:

- Activation : Treating 3-cyanobenzoyl chloride with N,N-carbonyldiimidazole (CDI) to form an imidazolide intermediate.

- Coupling : Reacting the intermediate with trifluoroethylamine hydrochloride in ethyl acetate at 22°C.

- Workup : Extraction with iso-propyl acetate and acid washing to isolate the amide.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 17 hours |

| Yield | 66–70% |

| Purity | >98% (HPLC) |

Reductive Amination

An alternative route employs reductive amination of 3-cyanobenzaldehyde with trifluoroethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. This method, though less common in patents, offers a one-pot solution with yields of 60–65%.

Hydrogenation and Hydrolysis for Functional Group Optimization

Hydrogenation of Nitriles to Amines

CN113698315A demonstrates the hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile to 2-trifluoromethylbenzamide using Raney nickel. Adapting this for 3-(1-amino-2,2,2-trifluoroethyl)benzonitrile:

Hydrolysis of Intermediate Amides

Hydrolysis of the amide intermediate to the carboxylic acid is achieved using NaOH (10–20% w/v) at 100°C for 2–4 hours, followed by acidification to precipitate the product.

Hydrochloride Salt Formation

The final step involves treating the free amine with hydrogen chloride gas in ethyl acetate, as detailed in EP2621894B1. Key parameters include:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Bromination-Cyano | 73–75 | >99 | High | Excellent |

| Reductive Amination | 60–65 | 97 | Moderate | Good |

| Hydrogenation | 89–93 | 98 | High | Excellent |

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substitution patterns, functional groups, and stereochemistry. Below is a comparative analysis:

Table 1: Comparative Overview of Structural Analogs

Physicochemical and Functional Differences

Trifluoroethyl vs. Trifluoromethyl Groups: The parent compound’s trifluoroethylamine group (-CH(NH₂)CF₃) provides greater steric bulk and electron-withdrawing effects compared to analogs like 2-Amino-3-(trifluoromethyl)benzonitrile, which has a trifluoromethyl (-CF₃) group.

Substitution Position: The meta substitution in the parent compound contrasts with the para isomer (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile HCl. Para-substituted analogs may exhibit distinct dipole moments and solubility profiles due to symmetry differences .

Hydrochloride Salt vs. Free Base: Hydrochloride salts (e.g., 3-(Aminomethyl)benzonitrile HCl) enhance water solubility compared to free bases like 2-Amino-3-(trifluoromethyl)benzonitrile. This property is critical for bioavailability in pharmaceuticals .

Stereochemical Variations: Enantiomers such as (S)- and (R)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile HCl may display divergent biological activities. For example, the (S)-enantiomer is marketed by multiple suppliers, suggesting prioritized research or application .

Pharmacological Implications

- Fluorine’s Role : The trifluoroethyl group in the parent compound enhances lipophilicity (logP ~2.5 estimated) and resistance to cytochrome P450 oxidation, a hallmark of fluorinated drugs like Sitagliptin .

- Nitrile Functionality : The -CN group may act as a hydrogen bond acceptor or participate in click chemistry, useful in prodrug design .

Biological Activity

3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride, also known as 4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. The trifluoroethyl group enhances the compound's stability and reactivity, making it a valuable candidate for pharmaceutical development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride is primarily attributed to its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound's potency by improving its binding affinity to various enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : It has been shown to interact with certain receptors that are critical for cellular signaling processes.

Biological Activity Overview

The following table summarizes the biological activities associated with 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride:

Anticancer Activity

Research has demonstrated that 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride has significant anticancer properties. In a study involving FaDu hypopharyngeal tumor cells, the compound exhibited enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin. The mechanism was linked to its ability to induce apoptosis in cancer cells through specific signaling pathways .

Enzyme Inhibition

The compound's ability to inhibit key metabolic enzymes has been investigated in several studies. For instance, it was found to modulate the activity of enzymes involved in the metabolism of neurotransmitters and hormones, leading to potential applications in treating conditions like depression and anxiety .

Antiparasitic Properties

In vitro studies have indicated that 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride exhibits activity against Plasmodium falciparum, the causative agent of malaria. The compound displayed a low effective concentration (EC50), highlighting its potential as a lead compound for developing new antiparasitic drugs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile hydrochloride?

- Methodology : The synthesis typically involves multi-step protocols starting with commercially available precursors. Key steps include:

- Trifluoromethylation : Introducing the trifluoroethyl group via nucleophilic substitution or catalytic methods under controlled anhydrous conditions to minimize side reactions.

- Cyanation : Introducing the nitrile group using potassium cyanide or safer alternatives (e.g., trimethylsilyl cyanide) in polar aprotic solvents like DMF at 60–80°C.

- Hydrochloride Salt Formation : Reacting the free base with HCl in ethanol or diethyl ether to improve stability and solubility .

- Critical Parameters : Maintain inert atmospheres (N₂/Ar) during trifluoromethylation to prevent degradation. Monitor pH during salt formation (target pH 4–5 for optimal crystallization).

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.0 ppm) and trifluoroethyl group (¹⁹F NMR: δ -60 to -70 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching C₉H₇F₃N₂·HCl (theoretical m/z 245.02 for [M+H]⁺).

- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen bonding patterns in the hydrochloride form .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in polar solvents (e.g., DMSO, methanol) due to the hydrochloride salt. Aqueous solubility is pH-dependent, with higher solubility in acidic buffers (pH < 5).

- Stability :

- Thermal : Decomposes above 200°C; store at 2–8°C in desiccated conditions.

- Light Sensitivity : Protect from UV exposure to prevent nitrile group degradation.

- Hydrolysis Risk : Avoid prolonged storage in aqueous solutions (hydrolysis of nitrile to amide occurs at pH > 7) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., trifluoroethyl vs. hydroxyl/methoxy groups) influence biological activity?

- Structure-Activity Relationship (SAR) :

- Trifluoroethyl Group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.

- Nitrile Group : Acts as a hydrogen bond acceptor, influencing receptor binding affinity.

- Comparative Data : Analogues with hydroxyl or methoxy substitutions (e.g., ) show reduced enzymatic inhibition potency compared to the trifluoroethyl variant, likely due to altered electronic and steric effects .

Q. What computational strategies are effective for predicting receptor binding modes?

- Molecular Docking : Use software like AutoDock Vina with the compound’s 3D structure (SMILES:

C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N) to model interactions with targets (e.g., kinases, GPCRs). - MD Simulations : Assess binding stability in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories. Key interactions include:

- π-Stacking between the benzene ring and aromatic residues.

- Hydrogen bonding between the amino group and Asp/Glu residues .

Q. How can researchers resolve contradictions in analytical data (e.g., unexpected byproducts)?

- Case Study : If HPLC shows multiple peaks despite high purity claims:

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed amide derivatives from nitrile degradation).

- Root Cause : Trace moisture during synthesis or storage. Mitigate by using molecular sieves in reaction mixtures and airtight storage .

Q. What in vitro assays are suitable for evaluating this compound’s pharmacological potential?

- Enzyme Inhibition Assays :

- Kinase Profiling : Use ADP-Glo™ kinase assays to screen against a panel of 50+ kinases.

- IC₅₀ Determination : Dose-response curves (1 nM–100 µM) in triplicate; normalize to controls (e.g., staurosporine for kinases).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.